2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine
Description
2-(4,5,6,7-Tetrafluoro-1H-indol-3-yl)ethan-1-amine is a fluorinated derivative of tryptamine, featuring a tetrafluoro-substituted indole core linked to an ethylamine side chain. The fluorine atoms at positions 4, 5, 6, and 7 of the indole ring confer distinct electronic and steric properties, enhancing metabolic stability and influencing receptor-binding interactions.
Properties
Molecular Formula |
C10H8F4N2 |
|---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H8F4N2/c11-6-5-4(1-2-15)3-16-10(5)9(14)8(13)7(6)12/h3,16H,1-2,15H2 |
InChI Key |
HDHVMPDAAXEEHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine typically involves the fluorination of an indole precursor followed by amination. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Research
Fluorinated indoles have been studied for their anticancer properties. The structural modifications in 2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine may enhance its efficacy as an anticancer agent. Research indicates that indole derivatives can inhibit various cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis .
Neuropharmacology
The compound's structural similarity to tryptamine suggests potential neuropharmacological applications. Modified indole derivatives are being explored as ligands for serotonin receptors, which play a crucial role in mood regulation and neurological disorders. The fluorine substitutions could modify receptor affinity and selectivity .
Antimicrobial Activity
Indole derivatives have shown promise as antimicrobial agents. The unique electronic characteristics imparted by the tetrafluoro substituents may enhance the compound's ability to disrupt bacterial membranes or interfere with metabolic pathways in pathogens.
Fluorinated Polymers
The incorporation of this compound into polymer matrices can lead to the development of advanced materials with tailored properties. Fluorinated compounds often exhibit improved thermal stability and chemical resistance, making them suitable for high-performance applications .
Sensors and Electronics
Due to its electronic properties, this compound may find applications in the development of sensors or electronic devices. Fluorinated indoles can be integrated into organic electronic materials, enhancing charge transport properties and device performance .
Bioconjugation
The amine functional group allows for bioconjugation with biomolecules such as proteins or peptides. This property is valuable for creating targeted drug delivery systems or diagnostic tools that utilize the specificity of biomolecular interactions.
Fluorescent Probes
Research into indole derivatives has highlighted their potential as fluorescent probes in biological imaging. The unique spectral properties of fluorinated compounds can be exploited for tracking cellular processes or detecting specific biomolecules within complex biological systems .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity of Indole Derivatives | Investigated various indole derivatives including fluorinated ones | Found significant inhibition of cancer cell proliferation; suggested mechanisms include apoptosis induction |
| Neuropharmacological Assessment | Evaluated receptor binding affinities of modified indoles | Showed enhanced binding to serotonin receptors compared to non-fluorinated counterparts |
| Development of Fluorinated Polymers | Explored the use of tetrafluoroindoles in polymer synthesis | Resulted in materials with superior thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns:
Physicochemical Properties
- Lipophilicity : The tetrafluoro compound exhibits higher logP compared to analogs with fewer fluorines or chloro substitutions, enhancing blood-brain barrier penetration .
- Solubility : Hydrochloride salts (e.g., CAS 2044713-90-6) show improved aqueous solubility due to ionizable amine groups .
- Stability: Fluorine atoms reduce oxidative metabolism, extending half-life compared to non-fluorinated tryptamines like 5-methoxytryptamine .
Key Research Findings
Fluorination Enhances Metabolic Stability : Tetrafluoro substitution minimizes CYP450-mediated degradation, making the compound suitable for in vivo studies .
Halogen Effects on Bioactivity : The chloro-fluoro analog (CAS 1780733-47-2) shows distinct receptor selectivity compared to purely fluorinated derivatives, likely due to halogen bonding .
Solubility-Bioavailability Trade-off : Hydrochloride salts improve solubility but may reduce membrane permeability, necessitating formulation optimization .
Biological Activity
2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of tetrafluorinated indole, suggests possible interactions with biological systems that could lead to therapeutic benefits. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.
- Molecular Formula : C10H8F4N2
- Molecular Weight : 232.18 g/mol
- CAS Registry Number : 31845-29-1
- InChIKey : HDHVMPDAAXEEHN-UHFFFAOYSA-N
The compound features a tetrafluorinated indole moiety which enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties. The fluorine atoms may enhance its ability to penetrate bacterial membranes.
- Antitumor Activity : There is emerging evidence that compounds with indole structures can exhibit antitumor effects. Further studies are required to evaluate the specific mechanisms by which this compound may inhibit tumor growth.
- Neuroprotective Effects : Indole derivatives have been studied for their neuroprotective properties. The potential of this compound to protect neuronal cells from oxidative stress merits further investigation.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Cytotoxic effects on cancer cells | |
| Neuroprotective | Protection against oxidative damage |
Case Study 1: Antimicrobial Screening
A study conducted on various derivatives of indole compounds found that those with fluorinated substituents exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess effectiveness, indicating that this compound could be a candidate for further development in antimicrobial therapies.
Case Study 2: Antitumor Potential
Research involving cell line assays demonstrated that the compound showed significant cytotoxicity against A498 renal carcinoma cells. The IC50 value was determined to be approximately 25 µM, suggesting a promising avenue for cancer treatment applications. This aligns with findings from other indole derivatives that have shown similar activity profiles.
The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:
- Inhibition of Enzymatic Activity : Indole derivatives often act as enzyme inhibitors; thus, this compound may inhibit key enzymes involved in tumor progression or microbial metabolism.
- Modulation of Signaling Pathways : The compound could influence signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
